Cas no 86123-10-6 (Fmoc-D-Phe-OH)

Fmoc-D-Phe-OH structure
Fmoc-D-Phe-OH structure
Nombre del producto:Fmoc-D-Phe-OH
Número CAS:86123-10-6
MF:C24H21NO4
Megavatios:387.427846670151
MDL:MFCD00062955
CID:60949
PubChem ID:87559393

Fmoc-D-Phe-OH Propiedades químicas y físicas

Nombre e identificación

    • Fmoc-D-Phenylalanine
    • FMOC-D-Phenylalanine-OH
    • Fmoc-D-Phe-OH
    • N-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine
    • Fmoc-D-Phc-OH
    • NALPHA-9-Fluorenylmethoxycarbonyl-D-phenylalanine
    • FmocAV21690
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-3-phenylpropanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
    • 9-FLUORENYLMETHOXYCARBONYL-D-PHENYLALANINE
    • Fmoc-D-Phe
    • FMoc-D-Phe-OH FMoc-D-Phenylalanine
    • Fmoc-D-Phe-OPfp
    • N-Fmoc-D-phenylalanine
    • D-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • Fmoc-(R)-beta-phenylalanine
    • Fmoc-D-beta-phenylalanine
    • Fmoc-DPhe-OH
    • D-Fmoc-Phenylalanine
    • PubChem10030
    • Fmoc--cyclohexyl-D-Ala-OH
    • KSC496O5B
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine (ACI)
    • (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
    • (2R)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-phenylpropanoic acid
    • (R)-3-Phenyl-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]propionic acid
    • (R)-N-Fmoc-phenylalanine
    • 223: PN: US20070042401 PAGE: 29 claimed protein
    • 3: PN: WO2022213118 TABLE: 12 claimed sequence
    • 914: PN: WO2006135786 PAGE: 59 claimed protein
    • M03371
    • AKOS015837405
    • DCSD 002855 (1)
    • BDBM50121969
    • (r)-3-phenyl-2-(9h-fluoren-9-ylmethoxycarbonylamino)-propionic acid
    • Z1723944681
    • Fmoc-D-Phe-OH, >=98.0%
    • N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-PHENYLALANINE
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]phenylalanine
    • 86123-10-6
    • AU-004/43510613
    • S98AJ2BS3A
    • EN300-649822
    • (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanine
    • (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID
    • CHEMBL348015
    • F0605
    • (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-phenylpropanoic acid
    • SCHEMBL118169
    • AC-24163
    • F11068
    • J-300208
    • HY-W011026
    • MFCD00062955
    • DS-1654
    • CS-W011742
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
    • MDL: MFCD00062955
    • Renchi: 1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
    • Clave inchi: SJVFAHZPLIXNDH-JOCHJYFZSA-N
    • Sonrisas: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@@H](C(=O)O)CC1C=CC=CC=1
    • Brn: 4767931

Atributos calculados

  • Calidad precisa: 387.147058g/mol
  • Carga superficial: 0
  • XLogP3: 4.6
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 7
  • Masa isotópica única: 387.147058g/mol
  • Masa isotópica única: 387.147058g/mol
  • Superficie del Polo topológico: 75.6Ų
  • Recuento de átomos pesados: 29
  • Complejidad: 551
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: 2
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: White powder
  • Denso: 1.2760
  • Punto de fusión: 182.0 to 187.0 deg-C
  • Punto de ebullición: 620.1℃ at 760 mmHg
  • Punto de inflamación: 328.8±30.1 °C
  • índice de refracción: 38 ° (C=1, DMF)
  • PSA: 75.63000
  • Logp: 4.61190
  • Disolución: Not determined
  • Rotación específica: +36 ~ +40° (c=1, DMF)

Fmoc-D-Phe-OH Información de Seguridad

Fmoc-D-Phe-OH Datos Aduaneros

  • Código HS:29242990

Fmoc-D-Phe-OH PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
BAI LING WEI Technology Co., Ltd.
103175-5G
Fmoc-D-phenylalanine, 98%, powder
86123-10-6 98%
5G
¥ 139 2022-04-25
Enamine
EN300-649822-0.5g
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
86123-10-6 95%
0.5g
$21.0 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F68770-5g
Fmoc-D-Phe-OH
86123-10-6 98%
5g
¥28.0 2022-04-28
TRC
F657575-10000mg
N-Fmoc-D-phenylalanine
86123-10-6
10g
$150.00 2023-05-18
eNovation Chemicals LLC
D604287-100g
Fmoc-D-phenylalanine
86123-10-6 98%
100g
$518 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYL049-100G
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenyl-propanoic acid
86123-10-6 97%
100g
¥ 349.00 2023-04-13
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0688569435- 100g
Fmoc-D-Phe-OH
86123-10-6 98%(HPLC)
100g
¥ 643.5 2021-05-18
BAI LING WEI Technology Co., Ltd.
103175-1G
Fmoc-D-phenylalanine, 98%, powder
86123-10-6 98%
1G
¥ 60 2022-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0605-25g
Fmoc-D-Phe-OH
86123-10-6 98.0%(LC)
25g
¥790.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F027R-100g
Fmoc-D-Phe-OH
86123-10-6 98%
100g
¥404.0 2022-05-30

Fmoc-D-Phe-OH Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ,  Water
Referencia
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid ;  pH 2
Referencia
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
2.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Referencia
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Structure-Based Design of Pseudopeptidic Inhibitors for SIRT1 and SIRT2
Huhtiniemi, Tero; et al, Journal of Medicinal Chemistry, 2011, 54(19), 6456-6468

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Titanium tetrachloride Solvents: Acetonitrile ;  overnight, rt
2.1 Reagents: 4-Acetamidobenzenesulfonyl azide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  10 min, 0 °C; 3 h, 35 °C
3.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
4.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
4.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
5.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Referencia
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane
Referencia
Application of metal-free triazole formation in the synthesis of cyclic RGD-DTPA conjugates
van Berkel, Sander S.; et al, ChemBioChem, 2008, 9(11), 1805-1815

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 5 min, 0 °C; 7 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site
Melnikov, Sergey V.; et al, Nucleic Acids Research, 2019, 47(4), 2089-2100

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
2.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
Referencia
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Routes 9

Condiciones de reacción
Referencia
Total synthesis and stereochemical assignment of sunshinamide and its anticancer activity
Mondal, Joyanta; et al, Organic Letters, 2020, 22(3), 1188-1192

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 -
Referencia
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
Referencia
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Referencia
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Synthetic Routes 13

Condiciones de reacción
Referencia
Synergistic effects on enantioselectivity of zwitterionic chiral stationary phases for separations of chiral acids, bases, and amino acids by HPLC
Hoffmann, Christian V.; et al, Analytical Chemistry (Washington, 2008, 80(22), 8780-8789

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
Referencia
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
Referencia
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
2.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
2.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
3.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Referencia
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
2.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
Referencia
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
Referencia
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: 4-Acetamidobenzenesulfonyl azide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  10 min, 0 °C; 3 h, 35 °C
2.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
3.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
3.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
4.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Referencia
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Fmoc-D-Phe-OH Raw materials

Fmoc-D-Phe-OH Preparation Products

Fmoc-D-Phe-OH Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86123-10-6)Fmoc-D-Phenylalanine
Número de pedido:25956642
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:14
Precio ($):discuss personally

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